
Coenzyme Q4
Descripción general
Descripción
La coenzima Q4 es un miembro de la familia de la coenzima Q, que son componentes esenciales de la cadena de transporte de electrones en las mitocondrias. Estos compuestos juegan un papel crucial en la respiración celular al transportar electrones entre los complejos I o II y el complejo III de la cadena de transporte mitocondrial. La coenzima Q4, como otros compuestos de la coenzima Q, participa en varios procesos celulares, incluida la producción de energía y la antioxidación .
Aplicaciones Científicas De Investigación
La coenzima Q4 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar reacciones redox y mecanismos de transporte de electrones.
Biología: Se investiga su papel en la respiración celular y la producción de energía.
Industria: Se utiliza en la producción de suplementos dietéticos y cosméticos debido a sus propiedades antioxidantes.
Mecanismo De Acción
La coenzima Q4 ejerce sus efectos principalmente a través de su papel en la cadena de transporte de electrones. Facilita la transferencia de electrones de los complejos I y II al complejo III, lo que es esencial para la producción de trifosfato de adenosina (ATP). Además, la coenzima Q4 actúa como un antioxidante, protegiendo las células del daño oxidativo al neutralizar los radicales libres .
Compuestos similares:
Coenzima Q10: El miembro más conocido de la familia de la coenzima Q, con una cola de isoprenoide más larga.
Coenzima Q6: Otro miembro con una cola de isoprenoide más corta en comparación con la coenzima Q10.
Singularidad: La coenzima Q4 es única debido a su cola de isoprenoide más corta, lo que la hace menos hidrofóbica y potencialmente más biodisponible en comparación con la coenzima Q10. Esta propiedad permite que la coenzima Q4 se incorpore más fácilmente a las membranas celulares y ejerza sus efectos a concentraciones más bajas .
Safety and Hazards
Direcciones Futuras
There are significant gaps in our knowledge of how CoQ is distributed within the cell. Future research directions include better understanding this process . CoQ4 can perform multiple functions of CoQ10 in CoQ-deficient cells at markedly lower treatment concentrations, motivating further investigation of CoQ4 as a supplement for CoQ10 deficiencies .
Análisis Bioquímico
Biochemical Properties
Coenzyme Q4 is involved in several biochemical reactions, primarily within the mitochondria. It functions as an electron carrier, shuttling electrons from complexes I and II to complex III in the electron transport chain. This process is vital for the production of ATP, the primary energy currency of the cell. This compound interacts with various enzymes and proteins, including NADH dehydrogenase (complex I), succinate dehydrogenase (complex II), and cytochrome bc1 complex (complex III). These interactions facilitate the transfer of electrons and the generation of a proton gradient across the mitochondrial membrane, which drives ATP synthesis .
Cellular Effects
This compound has significant effects on cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. In cells deficient in coenzyme Q10, this compound can restore ATP levels and support oxidative phosphorylation, thereby maintaining cellular energy homeostasis . Additionally, this compound has been shown to suppress ferroptosis, a form of programmed cell death, by acting as an antioxidant and protecting cells from oxidative damage . High concentrations of this compound can induce reactive oxygen species (ROS) production and apoptosis, highlighting the importance of dosage regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and interacts with key components of the electron transport chain, facilitating electron transfer and ATP production. This compound also participates in redox reactions, accepting and donating electrons to maintain cellular redox balance. Furthermore, this compound can modulate gene expression by influencing the activity of transcription factors and signaling pathways involved in cellular stress responses and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other reactive molecules. Over time, this compound can undergo degradation, leading to a decrease in its effectiveness. Long-term studies have indicated that this compound can have sustained beneficial effects on cellular function, particularly in models of coenzyme Q10 deficiency .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low to moderate doses, this compound has been shown to improve mitochondrial function, enhance ATP production, and reduce oxidative stress. At high doses, this compound can induce adverse effects, including increased ROS production and apoptosis. These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the electron transport chain, pyrimidine biosynthesis, fatty acid oxidation, and sulfide detoxification. It interacts with various enzymes and cofactors, such as NADH dehydrogenase, succinate dehydrogenase, and cytochrome bc1 complex, to facilitate these metabolic processes. This compound also plays a role in maintaining membrane integrity and protecting cells from oxidative damage .
Transport and Distribution
Within cells, this compound is transported and distributed primarily in the mitochondria, where it exerts its effects on the electron transport chain and ATP production. This compound can also be found in other cellular membranes, including the plasma membrane and endoplasmic reticulum. Transporters and binding proteins, such as the mitochondrial translocator protein, facilitate the movement and localization of this compound within cells .
Subcellular Localization
This compound is predominantly localized in the mitochondria, where it is embedded in the inner mitochondrial membrane. This localization is crucial for its role in the electron transport chain and ATP synthesis. This compound may also be present in other subcellular compartments, such as the endoplasmic reticulum and plasma membrane, where it can participate in additional cellular processes. Post-translational modifications and targeting signals help direct this compound to specific cellular locations .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la coenzima Q4 implica la construcción de su cola poliisoprenoide y su grupo de cabeza benzoquinona. Un método común incluye la condensación de un precursor de quinona adecuado con una cadena isoprenoide. La reacción generalmente requiere un catalizador y se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar el ensamblaje correcto de la molécula .
Métodos de producción industrial: La producción industrial de la coenzima Q4 a menudo involucra procesos de fermentación microbiana, donde se utilizan microorganismos genéticamente modificados para producir el compuesto. Estos microorganismos se cultivan en biorreactores bajo condiciones optimizadas para maximizar el rendimiento. El producto se extrae y purifica luego utilizando varias técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de reacciones: La coenzima Q4 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación y reducción: La coenzima Q4 puede aceptar y donar electrones, lo que la convierte en un actor clave en las reacciones redox dentro de la cadena de transporte de electrones.
Reacciones de sustitución: El grupo de cabeza benzoquinona puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen oxígeno molecular y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Las condiciones varían según el sustituyente, pero generalmente implican catalizadores y temperaturas controladas.
Productos principales: Los productos principales de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la reducción de la coenzima Q4 generalmente produce su forma totalmente reducida, ubiquinol .
Comparación Con Compuestos Similares
Coenzyme Q10: The most well-known member of the coenzyme Q family, with a longer isoprenoid tail.
Coenzyme Q6: Another member with a shorter isoprenoid tail compared to coenzyme Q10.
Uniqueness: Coenzyme Q4 is unique due to its shorter isoprenoid tail, which makes it less hydrophobic and potentially more bioavailable compared to coenzyme Q10. This property allows this compound to be more easily incorporated into cellular membranes and exert its effects at lower concentrations .
Propiedades
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O4/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-23(5)18-19-25-24(6)26(30)28(32-7)29(33-8)27(25)31/h12,14,16,18H,9-11,13,15,17,19H2,1-8H3/b21-14+,22-16+,23-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCJRRDNIMSYNC-INVBOZNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901345979 | |
| Record name | Coenzyme Q4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ubiquinone-4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4370-62-1 | |
| Record name | CoQ4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coenzyme Q4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC266773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Coenzyme Q4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901345979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | COENZYME Q4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7G555QPVU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ubiquinone-4 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006710 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


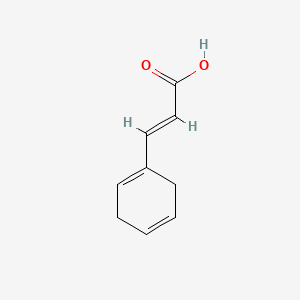
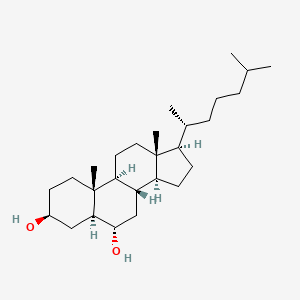
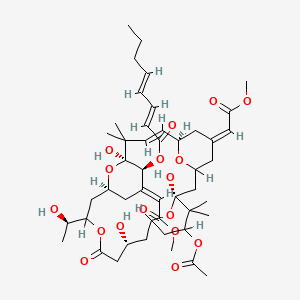

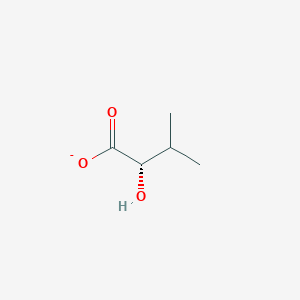

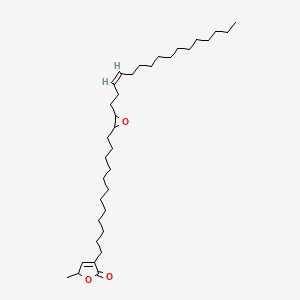

![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)
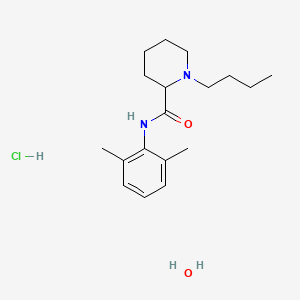

![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)

